![molecular formula C14H20FN3 B13661252 3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)
3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound features a fluoropyridine moiety, which is known for its electron-withdrawing properties, making it a valuable building block in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane typically involves the reaction of 2-fluoropyridine with a suitable diazaspiro compound. One common method includes the use of a nucleophilic substitution reaction where 2-fluoropyridine is reacted with a diazaspiro compound under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-pressure liquid chromatography (HPLC) are often employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluoropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Oxidized derivatives of the spiro compound.
Reduction: Reduced forms of the spiro compound.
Substitution: Substituted derivatives where the fluorine atom is replaced by other nucleophiles.
Applications De Recherche Scientifique
3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The spiro structure provides a rigid framework that can enhance binding affinity and selectivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane
- 3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane
Uniqueness
3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane is unique due to its specific fluoropyridine substitution, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring strong electron-withdrawing groups, such as in the design of pharmaceuticals and advanced materials .
Propriétés
Formule moléculaire |
C14H20FN3 |
|---|---|
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
3-(2-fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H20FN3/c15-13-11-12(1-6-17-13)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2 |
Clé InChI |
SIGHRECOOXCUGD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CCN(CC2)C3=CC(=NC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13661172.png)
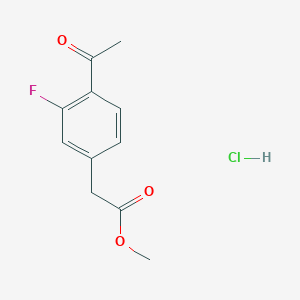
![2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13661183.png)
![7-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13661191.png)
![7-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13661192.png)
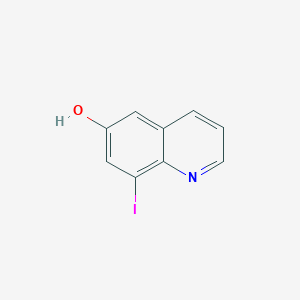

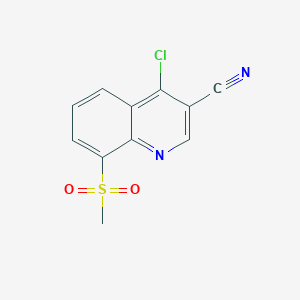

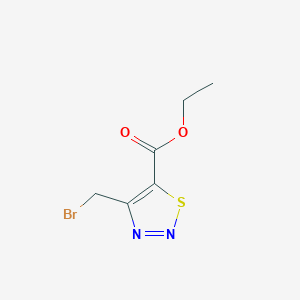
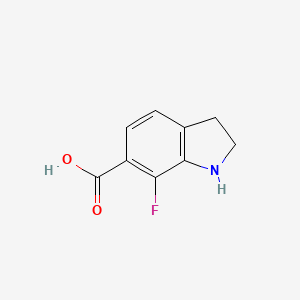
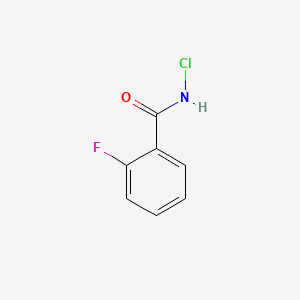
![6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661254.png)

